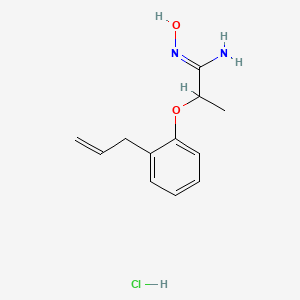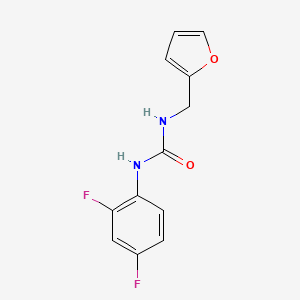
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. By blocking the receptor, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine inhibits the excitatory neurotransmission mediated by the AMPA receptor, leading to a decrease in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has also been shown to reduce the release of glutamate, the primary excitatory neurotransmitter in the brain.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor's activity. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine is also relatively stable and can be easily synthesized in large quantities. However, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has some limitations, including its poor solubility in water and its potential cytotoxicity at high concentrations.
Future Directions
There are several future directions for the use of N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine in scientific research. One area of interest is the investigation of the role of AMPA receptors in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another area of interest is the development of novel AMPA receptor antagonists with improved pharmacological properties, such as increased solubility and reduced cytotoxicity. Additionally, N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine could be used in combination with other drugs to investigate the synergistic effects of multiple pharmacological agents on the AMPA receptor.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine can be synthesized using several methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Ullmann reaction. One of the most commonly used methods involves the condensation of 2,5-dimethoxybenzaldehyde with 3,7-dimethyl-2-aminobenzophenone in the presence of a Lewis acid catalyst.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been extensively used in scientific research to elucidate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity, learning, and memory. N-(2,5-dimethoxyphenyl)-3,7-dimethyl-2-quinolinamine has been used to investigate the role of AMPA receptors in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-5-6-14-10-13(2)19(20-16(14)9-12)21-17-11-15(22-3)7-8-18(17)23-4/h5-11H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYNNDGLZPMAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3,7-dimethylquinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)

![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)
![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![4-{[2-(benzyloxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5796852.png)
![2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5796859.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)

![2-[(4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5796880.png)